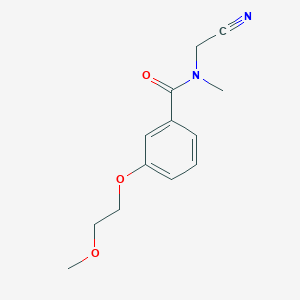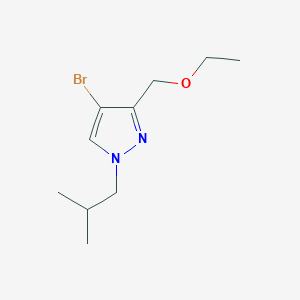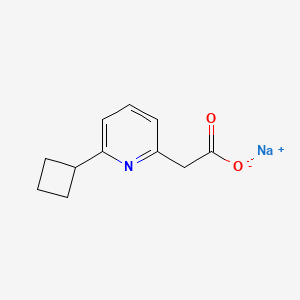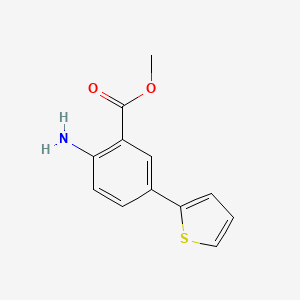![molecular formula C21H22N4O3S3 B2842870 4-[butyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide CAS No. 442556-85-6](/img/structure/B2842870.png)
4-[butyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[butyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide” is a chemical compound with the molecular formula C21H25N3O4S2 . It has a molecular weight of 447.6 g/mol . The compound has a complex structure with several functional groups, including a sulfamoyl group and a thiazolo-benzothiazol group .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The InChI string, which provides a textual representation of the compound’s structure, is InChI=1S/C21H25N3O4S2/c1-5-6-13-23 (2)30 (26,27)17-10-7-15 (8-11-17)20 (25)22-21-24 (3)18-12-9-16 (28-4)14-19 (18)29-21/h7-12,14H,5-6,13H2,1-4H3 . The compound’s canonical SMILES string, another representation of its structure, is CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)C .
Physical And Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 4, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . It has a topological polar surface area of 113 Ų, indicating the size of its polar surface . The compound has a rotatable bond count of 7 . Its exact mass and monoisotopic mass are both 447.12864863 g/mol . The compound has a complexity of 729 .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The compound 4-[butyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide, although not directly mentioned, is closely related to various sulfamoyl and benzamide derivatives studied for their anticancer properties. For instance, indapamide derivatives were investigated for their pro-apoptotic activity on melanoma cell lines, with certain compounds demonstrating significant growth inhibition and anticancer activity, in addition to inhibiting human carbonic anhydrase isoforms relevant to cancer physiology (Yılmaz et al., 2015). This suggests potential research applications in exploring anticancer activities of similar compounds.
Carbonic Anhydrase Inhibition
Research has extensively explored the inhibitory effects of sulfonamide derivatives on human carbonic anhydrase isoforms, which play crucial roles in various physiological and pathological processes, including cancer. Libraries of sulphonamides were designed to assess their selectivity and potency towards different carbonic anhydrase isoforms, underscoring the therapeutic potential of these compounds in treating diseases associated with aberrant carbonic anhydrase activity (Distinto et al., 2019). Such studies pave the way for utilizing this compound in related applications.
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of benzamide and sulfonamide derivatives have been a subject of investigation, offering potential for the development of new therapeutic agents. Compounds with benzothiazole and sulphonamide motifs have demonstrated significant antibacterial, antifungal, and antimycobacterial activity, highlighting their utility in addressing resistant microbial strains (Bhusari et al., 2008). This area of research could be relevant for exploring the antimicrobial potentials of this compound.
Eigenschaften
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S3/c1-4-5-12-25(3)31(27,28)15-8-6-14(7-9-15)20(26)24-21-23-17-11-10-16-18(19(17)30-21)29-13(2)22-16/h6-11H,4-5,12H2,1-3H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOCUWOLQKEXAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(5-Chloro-2-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2842787.png)

![N-(3,3-Difluorocyclohexyl)-N-[[2-(methoxymethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2842790.png)

![N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2842794.png)
![3-{[(4-Methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2842795.png)
![[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-(1-prop-2-ynylpiperidin-2-yl)methanone](/img/structure/B2842796.png)
![3-{4H,5H,6H-cyclopenta[b]thiophene-2-amido}benzoic acid](/img/structure/B2842797.png)
![(Z)-ethyl 2-((4-hydroxy-3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2842798.png)



![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone](/img/structure/B2842804.png)
![(E)-1-ethyl-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2842806.png)